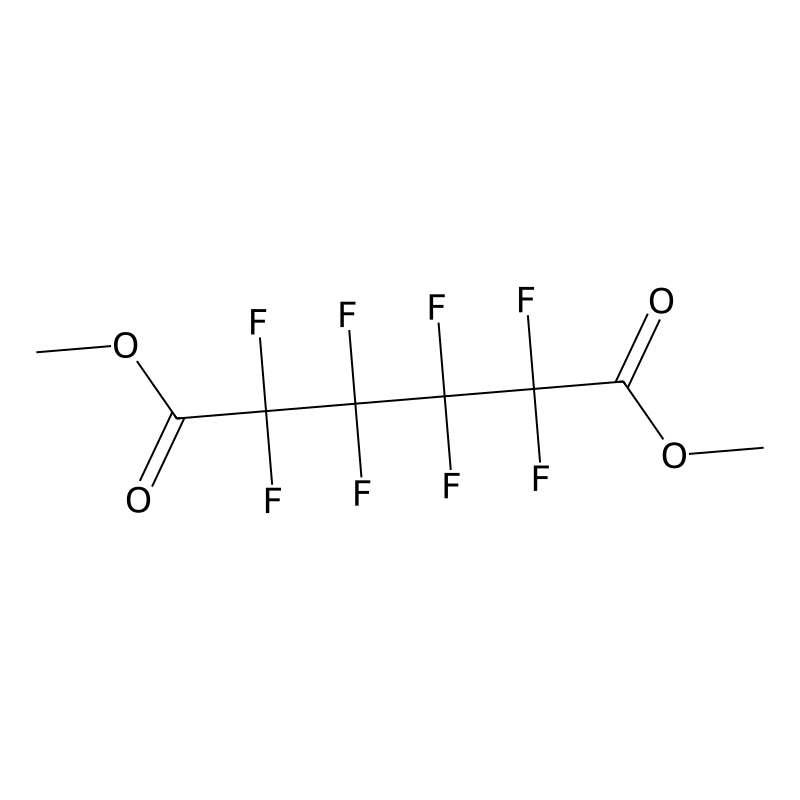

Dimethyl Octafluoroadipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Fluorinated Compounds

DOF serves as a crucial intermediate in the production of various fluorinated compounds used extensively in scientific research and industry []. These fluorinated compounds possess unique properties, such as high thermal and chemical stability, low surface tension, and excellent electrical insulating properties. They find applications in:

- Pharmaceuticals: Development of novel drugs with improved bioavailability and metabolic stability [].

- Agrochemicals: Creation of new pesticides and herbicides with enhanced potency and environmental stability [].

- Advanced Materials: Synthesis of fluorinated polymers for use in electronics, membranes, and lubricants due to their superior properties [].

Research on Liquid and Gaseous Fluorocarbons

DOF can be used as a starting material for the synthesis of perfluorinated liquids and gases. These fluids and gases possess unique properties, such as high boiling points, low viscosities, and excellent dielectric properties. Researchers utilize them in various scientific fields, including:

- Heat Transfer Fluids: Due to their high thermal stability and liquid range, perfluorinated liquids are valuable for heat transfer applications in research involving high temperatures.

- Electronics Industry: Perfluorinated liquids and gases with excellent dielectric properties serve as insulating materials in electronic components and transformers.

- Physicochemical Studies: The unique properties of these fluorocarbons make them ideal for studying various physical and chemical phenomena, such as phase transitions and fluid dynamics.

Dimethyl Octafluoroadipate is an organic compound with the chemical formula C8H6F8O4 and a CAS number of 3107-98-0. It is classified as a perfluorinated compound, characterized by the presence of eight fluorine atoms attached to the adipate backbone. This structure contributes to its distinctive physical and chemical properties, such as high thermal stability and low surface tension, making it an excellent candidate for various applications in chemistry and materials science .

DMOA's safety profile is not fully understood, but potential hazards include:

- Persistence: Due to the strong carbon-fluorine bonds, DMOA might persist for a long time in the environment [].

- Bioaccumulation: Similar to other PFAEs, DMOA has the potential to accumulate in living organisms [].

- Toxicity: Data on DMOA's specific toxicity is limited, but some PFAEs have been linked to adverse health effects. Further research is needed to determine DMOA's potential risks [].

- Flammability: DMOA is classified as a combustible liquid.

Several methods exist for synthesizing Dimethyl Octafluoroadipate:

- Fluorination of Adipic Acid: This method involves the direct fluorination of adipic acid using fluorinating agents, followed by esterification with methanol.

- Refluxing with Fluorinated Reagents: Another approach includes refluxing adipic acid derivatives with perfluorinated reagents in the presence of catalysts.

- Electrochemical Fluorination: This method utilizes electrochemical techniques to introduce fluorine atoms into organic substrates effectively.

These methods vary in complexity and yield, influencing the choice based on specific application needs .

Dimethyl Octafluoroadipate finds utility in several areas:

- Reagent in Organic Synthesis: It serves as a reagent and catalyst in various organic reactions due to its unique reactivity.

- Fluorinated Polymers: Its properties make it suitable for use in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Surface Coatings: The compound can be used in formulations for coatings that require low surface energy and high durability.

These applications highlight its versatility across different industries, including pharmaceuticals, materials science, and chemical manufacturing .

Similar Compounds: Comparison

Dimethyl Octafluoroadipate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Dimethyl Perfluorosuccinate | C6H6F6O4 | Shorter carbon chain; less stable |

| Perfluorohexanoic Acid | C6HF13O2 | Higher fluorine content; environmental concerns |

| Tetrafluoroethylene | C2F4 | Low boiling point; widely used in polymers |

Uniqueness:

Dimethyl octafluoroadipate exists as a colorless to light yellow clear liquid at room temperature (20°C) [1] [2]. The compound maintains its liquid state under normal atmospheric conditions and exhibits the characteristic properties of fluorinated organic esters. The material appears as a clear liquid with minimal coloration, ranging from colorless to a slight pale yellow tint depending on purity and storage conditions [1] [2].

The compound presents as a stable liquid with high thermal stability characteristics typical of perfluorinated compounds . Its organoleptic properties include the absence of a strong odor, making it suitable for various industrial applications where odor considerations are important [4].

Fundamental Physical Constants

The fundamental physical constants of dimethyl octafluoroadipate have been well-characterized through multiple analytical techniques and commercial suppliers, providing consistent values across different sources.

Boiling Point (123°C/50mmHg)

The boiling point of dimethyl octafluoroadipate is 123°C at 50 mmHg [1]. Alternative measurements report values of 120°C at 15 mmHg [5] [6], demonstrating the pressure-dependent nature of the boiling point. At atmospheric pressure, the boiling point would be significantly higher, consistent with the high molecular weight (318.12 g/mol) and the presence of multiple fluorine atoms that contribute to intermolecular interactions [1] [6].

Density (1.55 g/cm³)

The density of dimethyl octafluoroadipate is 1.55 g/cm³ at 20°C [1]. This relatively high density is characteristic of fluorinated organic compounds due to the significant contribution of fluorine atoms to the molecular mass. The specific gravity has been consistently reported as 1.5-1.55 across multiple sources [5] [2] [7], indicating good reproducibility in measurements.

Refractive Index (1.35)

The refractive index of dimethyl octafluoroadipate is 1.35 at the sodium D-line [1] [8]. Some sources report a slightly higher value of 1.3475 [5] [6], which may reflect differences in measurement temperature or wavelength. The relatively low refractive index is consistent with the presence of fluorine atoms, which typically reduce the refractive index of organic compounds due to their low polarizability.

Flash Point (71°C)

The flash point of dimethyl octafluoroadipate is 71°C [1], indicating that the compound is combustible and requires appropriate safety precautions during handling and storage. This value classifies the compound as having moderate flammability characteristics, requiring storage away from heat sources and open flames [1] [2].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy of dimethyl octafluoroadipate reveals characteristic absorption bands associated with its functional groups. The compound exhibits strong carbonyl (C=O) stretching vibrations typical of ester groups, expected in the region of 1740-1750 cm⁻¹ [9] [10]. The presence of multiple C-F bonds contributes to strong absorption bands in the 1000-1400 cm⁻¹ region, characteristic of fluorinated compounds [9] [10].

The methyl ester groups contribute to C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while the perfluorinated carbon chain produces distinct fingerprint patterns in the lower frequency region [9] [10]. The infrared spectrum provides definitive identification of the compound through its unique combination of ester and fluorocarbon characteristics.

Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about dimethyl octafluoroadipate across multiple nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the methyl ester groups. The methyl protons appear as a singlet in the region typical of methyl esters attached to carbonyl groups [9] [10]. The absence of additional proton signals confirms the perfluorinated nature of the central carbon chain.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR provides crucial information about the fluorine environment in the molecule. The compound exhibits signals corresponding to the eight fluorine atoms in the perfluorinated adipate chain [9] [10]. The ¹⁹F NMR spectrum typically shows distinct signals for fluorines in different chemical environments, with chemical shifts characteristic of perfluoroalkyl groups [11] [12].

¹³C NMR Spectroscopy: Carbon-13 NMR reveals the carbon framework of the molecule, including both the carbonyl carbons of the ester groups and the perfluorinated carbon atoms. The carbonyl carbons appear downfield, while the perfluorinated carbons show characteristic chemical shifts influenced by the attached fluorine atoms [9] [10].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry of dimethyl octafluoroadipate provides molecular weight confirmation and fragmentation patterns characteristic of fluorinated esters. The molecular ion peak appears at m/z 318, corresponding to the molecular weight of 318.12 g/mol [1] [6].

Common fragmentation patterns include loss of methoxy groups (OCH₃, m/z 31) and formation of perfluorinated fragments from the central chain. The presence of multiple fluorine atoms creates distinctive isotope patterns that aid in structural confirmation [9] [10].

Thermodynamic Properties

The thermodynamic properties of dimethyl octafluoroadipate reflect its highly fluorinated structure and ester functionality. The compound exhibits high thermal stability due to the strong C-F bonds throughout the central chain [7]. This thermal stability makes it suitable for applications requiring elevated temperature resistance.

The compound demonstrates elevated thermal stability compared to non-fluorinated analogs, with decomposition temperatures well above its boiling point [13] [7]. The presence of eight fluorine atoms contributes to the overall thermodynamic stability of the molecule through strong C-F bonds and reduced reactivity toward thermal decomposition.

Solubility Parameters

Aqueous Solubility

Dimethyl octafluoroadipate exhibits very low aqueous solubility, being essentially insoluble in water with solubility less than 1 g/L [7] [14]. This hydrophobic character is consistent with the highly fluorinated nature of the compound, as fluorocarbons typically exhibit poor water solubility due to their low polarizability and inability to form hydrogen bonds with water molecules [14] [15].

The poor water solubility is a characteristic feature of perfluorinated compounds and contributes to their unique application properties in various industrial processes [7] [14].

Organic Solvent Compatibility

In contrast to its poor water solubility, dimethyl octafluoroadipate is soluble in organic solvents [14] [16]. The compound dissolves readily in common organic solvents, making it suitable for various synthetic applications and formulations [14] [16].

The solubility in organic solvents is attributed to the organic ester groups and the lipophilic nature of the fluorocarbon chain, which allows for favorable interactions with non-polar and moderately polar organic solvents [14] [16].

Chemical Stability

Thermal Stability Profile

Dimethyl octafluoroadipate demonstrates excellent thermal stability due to the high bond strength of C-F bonds throughout the molecule [7]. The compound maintains its chemical integrity at elevated temperatures, with thermal decomposition occurring well above its boiling point [13] [7].

The thermal stability is enhanced by the perfluorinated nature of the central carbon chain, which provides resistance to thermal degradation pathways common in hydrocarbon analogs [7]. This property makes the compound suitable for high-temperature applications in various industrial processes.

Hydrolytic Stability

The hydrolytic stability of dimethyl octafluoroadipate is influenced by the ester functional groups present in the molecule. While the perfluorinated chain is highly resistant to hydrolysis, the methyl ester groups are susceptible to hydrolytic cleavage under acidic or basic conditions [17] [18].

Under neutral conditions, the compound exhibits good hydrolytic stability, but prolonged exposure to acidic or basic aqueous solutions can lead to ester hydrolysis, producing the corresponding carboxylic acid and methanol [17] [18].

Photochemical Behavior

The photochemical behavior of dimethyl octafluoroadipate is characterized by high photochemical stability due to the presence of multiple C-F bonds [19]. Fluorinated compounds typically exhibit resistance to photochemical decomposition because the C-F bonds are less susceptible to photolysis compared to C-H bonds [19].

The compound demonstrates resistance to photochemical decomposition and maintains stability under normal lighting conditions [19]. This photochemical stability contributes to its suitability for applications where exposure to light is expected during storage or use.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant